

IUPAC name and CAS number for (R)-2-Aminohex-5-enoic acid.

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Compound of Interest

Compound Name: (R)-2-Aminohex-5-enoic acid

Cat. No.: B173972

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Technical Guide: (R)-2-Aminohex-5-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-2-Aminohex-5-enoic acid**, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. This document covers its chemical identity, physicochemical properties, synthesis considerations, and key applications, with a focus on its role in the development of novel peptide-based therapeutics.

Chemical Identity and Properties

(R)-2-Aminohex-5-enoic acid, also known as (R)-homoallylglycine, is an unsaturated amino acid. Its terminal alkene functionality makes it a versatile building block for various chemical modifications.

Table 1: Chemical and Physicochemical Properties of (R)-2-Aminohex-5-enoic Acid

Identifier	Value	Reference
IUPAC Name	(2R)-2-aminohex-5-enoic acid	[1]
CAS Number	103067-78-3	[1]
Molecular Formula	C ₆ H ₁₁ NO ₂	[1]
Molecular Weight	129.16 g/mol	
Canonical SMILES	C=CCC--INVALID-LINK-- C(=O)O	[1]
InChI Key	NPSWHDAHNWWMEG- RXMQYKEDSA-N	[1]
Topological Polar Surface Area	63.32 Å ²	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	2	
Rotatable Bonds	4	

Note: Some properties are calculated and may vary from experimental values.

Synthesis and Handling

While a specific, detailed experimental protocol for the direct synthesis of **(R)-2-Aminohex-5-enoic acid** was not found in publicly available literature, its synthesis can be approached through established methods for enantioselective amino acid synthesis. A highly relevant procedure is the preparation of its protected precursor, N-(Boc)-allylglycine methyl ester, via a zinc-mediated, palladium-catalyzed cross-coupling reaction.[\[2\]](#)[\[3\]](#)

Experimental Protocol: Conceptual Synthesis of N-(Boc)-(R)-allylglycine Methyl Ester

This protocol is based on the synthesis of the (S)-enantiomer and is conceptually applicable for the (R)-enantiomer by starting with the appropriate chiral precursor.

- Activation of Zinc: Zinc dust is activated by treatment with 1,2-dibromoethane and chlorotrimethylsilane in dry DMF under an inert atmosphere.[2][3]
- Formation of Organozinc Intermediate: A solution of a protected (R)-β-iodoalanine derivative, such as tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate, is added to the activated zinc slurry. The mixture is gently heated to facilitate the formation of the organozinc intermediate.[2]
- Palladium-Catalyzed Cross-Coupling: The reaction mixture is cooled, and a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$) and a phosphine ligand (e.g., tri(o-tolyl)phosphine) are added. A solution of vinyl bromide in THF is then added dropwise at low temperature (-78 °C).[3]
- Work-up and Purification: The reaction is allowed to warm to room temperature and stirred overnight. The product is then extracted and purified using column chromatography to yield N-(Boc)-(R)-allylglycine methyl ester.[2]
- Deprotection: The resulting protected amino acid ester can then be deprotected and hydrolyzed to the free amino acid, **(R)-2-Aminohex-5-enoic acid**, using standard acidic or basic conditions.

Applications in Drug Development

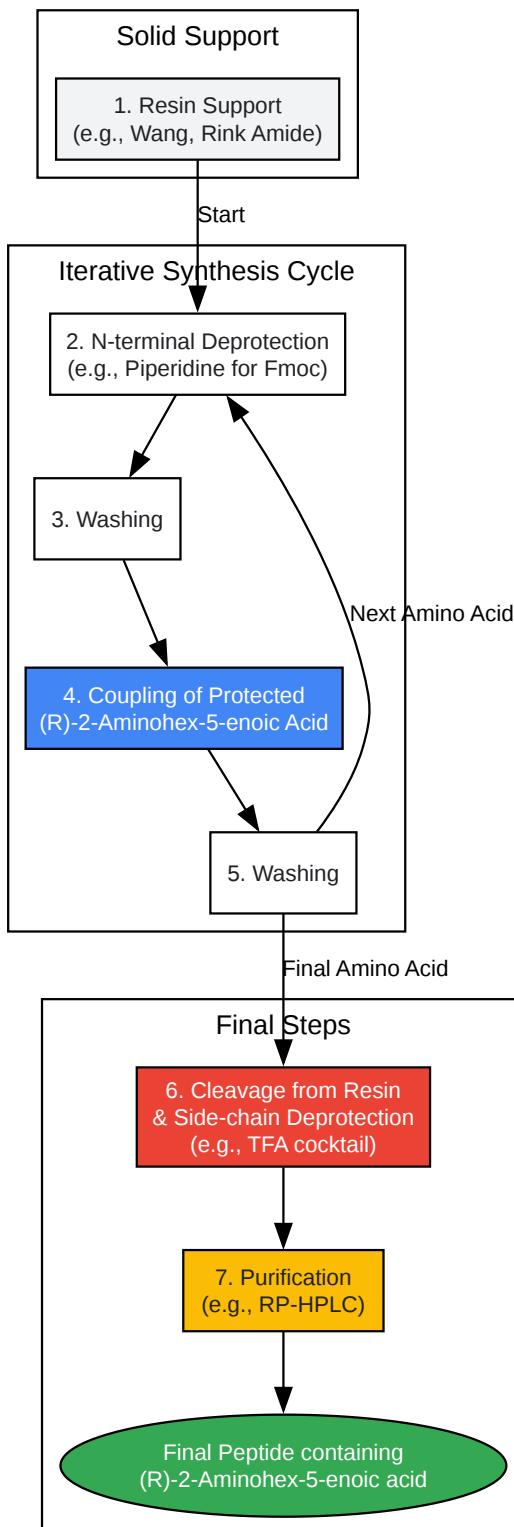
(R)-2-Aminohex-5-enoic acid is a valuable building block in medicinal chemistry, primarily for the synthesis of peptidomimetics and enzyme inhibitors.[4] Its unique structure allows for the introduction of novel properties into peptide-based drugs.

- Peptidomimetic Design: The incorporation of this non-proteinogenic amino acid can enhance the metabolic stability of peptides by making them less susceptible to proteolytic degradation. The terminal alkene can also be used as a chemical handle for further modifications, such as cyclization or the attachment of other functional groups.[4]
- Enzyme Inhibitors: The specific stereochemistry and functionality of **(R)-2-Aminohex-5-enoic acid** can be exploited to design potent and selective enzyme inhibitors. The double bond can participate in covalent interactions with active site residues or can be used to probe the steric and electronic requirements of an enzyme's binding pocket.

Workflow for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary application of **(R)-2-Aminohex-5-enoic acid** in drug development is its incorporation into peptide chains. This is typically achieved using Solid-Phase Peptide Synthesis (SPPS) with the amino acid appropriately protected (e.g., with a Boc or Fmoc group on the amine).

Workflow for Incorporating (R)-2-Aminohex-5-enoic Acid via SPPS

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Caption: General workflow for incorporating **(R)-2-Aminohex-5-enoic acid** into a peptide.

Signaling Pathways and Biological Targets

Currently, there is limited publicly available information directly implicating **(R)-2-Aminohex-5-enoic acid** in specific signaling pathways or detailing its interaction with specific biological targets. Its utility is primarily demonstrated as a synthetic building block for creating peptides with modified properties that can then be used to probe various biological systems. Research utilizing this amino acid would be aimed at developing ligands for targets such as G-protein coupled receptors (GPCRs), proteases, or other proteins where peptide-based interactions are crucial.

Conclusion

(R)-2-Aminohex-5-enoic acid is a non-proteinogenic amino acid with significant potential in the field of drug discovery and development. Its unique structural features, particularly the terminal alkene, provide a versatile platform for the synthesis of novel peptidomimetics and enzyme inhibitors with enhanced stability and tailored properties. While detailed biological studies are not widely reported, the chemical tools and synthetic strategies available make it a valuable compound for researchers and scientists working on peptide-based therapeutics.

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